molecular formula C14H23N5O4 B071365 (R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one CAS No. 195157-25-6

(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one

Cat. No. B071365
M. Wt: 325.36 g/mol
InChI Key: IDFDGVJRIDONQK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purine derivatives are a significant class of compounds with widespread applications in medicinal chemistry, materials science, and as intermediates in the synthesis of more complex molecules. Their structural versatility allows for a broad range of chemical reactions and modifications, making them crucial for developing new pharmaceuticals, agrochemicals, and novel materials.

Synthesis Analysis

Synthetic approaches to purine derivatives often involve multistep chemical processes, including N-alkylation, Mitsunobu reactions, and displacement reactions. For instance, N-Methoxy-9-methyl-9H-purin-6-amines can be synthesized through the N-methylation of known 6-chloropurines, followed by a displacement of chlorine, showcasing the complexity and versatility in purine chemistry (Roggen & Gundersen, 2008).

Molecular Structure Analysis

The molecular structure of purine derivatives is critical for their chemical reactivity and biological activity. X-ray crystallography studies reveal that purine bases can adopt various conformations depending on their substitution patterns, significantly influencing their interactions with biological targets (Mazumder et al., 2001).

Chemical Reactions and Properties

Purine derivatives undergo a wide range of chemical reactions, including alkylation, acetylation, and hydrogenation, allowing for the introduction of various functional groups. These reactions are fundamental for modifying the chemical and physical properties of the compounds, tailoring them for specific applications (Sharma, Sharma, & Rane, 2004).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents attached to the purine core. Advanced spectroscopic techniques, including NMR and IR spectroscopy, play a vital role in characterizing these compounds (Çolak et al., 2021).

Chemical Properties Analysis

The chemical properties of purine derivatives, such as reactivity, stability, and tautomerism, are essential for understanding their behavior in chemical reactions and biological systems. Studies on N-Methoxy-9-methyl-9H-purin-6-amines, for example, have shown significant variations in amino/imino tautomer ratios, affecting their chemical behavior and potential applications (Roggen & Gundersen, 2008).

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of 2-Substituted N-methoxy-9-methyl-9H-purin-6-amines : These compounds, including structures similar to (R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one, were synthesized from 6-chloro-9-methyl-9H-purines. Their tautomeric ratios varied significantly, influencing the properties of the compounds (Roggen et al., 2011).

  • Study of Tautomerism and Alkylation : The synthesized N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to the compound , showed variations in amino/imino tautomer ratios, identified through NMR methods. This study provided insights into the chemical behavior of these compounds (Roggen & Gundersen, 2008).

Biological Activity

  • Antimycobacterial and Antiprotozoal Activity : The synthesized 2-substituted agelasine analogs, structurally related to the compound , showed promising antimycobacterial and antiprotozoal activity. The introduction of specific functional groups in these compounds improved their activity against certain cancer cell lines (Roggen et al., 2011).

  • Synthesis of Acyclic Nucleotide Analogues : Research into acyclic nucleotide analogues derived from N3-substituted isoguanine led to the synthesis of compounds similar to (R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one. These compounds did not exhibit significant antiviral or cytostatic activity, suggesting specific structural requirements for biological efficacy (Alexander et al., 2000).

  • Antiviral Activity of Enantiomeric Cyclobutyl Nucleoside Analogues : The synthesis and study of enantiomeric cyclobutyl guanine and adenine nucleoside analogues, similar in structure, revealed significant antiherpes activity for compounds mimicking the absolute configuration of natural nucleosides (Bisacchi et al., 1991).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or proposing future research directions. This could be based on current limitations, unanswered questions, or potential applications of the compound.


Please consult with a qualified professional or refer to specific scientific literature for detailed information.


properties

IUPAC Name

2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O4/c1-3-22-10(23-4-2)5-9(7-20)6-19-8-16-11-12(19)17-14(15)18-13(11)21/h8-10,20H,3-7H2,1-2H3,(H3,15,17,18,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFDGVJRIDONQK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C[C@H](CN1C=NC2=C1N=C(NC2=O)N)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432372
Record name 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-9-(4,4-diethoxy-2-(hydroxymethyl)butyl)-1H-purin-6(9H)-one

CAS RN

195157-25-6
Record name 2-Amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.